Butyl 1-Bromocyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 1-Bromocyclobutanecarboxylate: is an organic compound with the molecular formula C9H15BrO2 It is a derivative of cyclobutanecarboxylate, where a bromine atom is attached to the cyclobutane ring and a butyl ester group is attached to the carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 1-Bromocyclobutanecarboxylate typically involves the bromination of cyclobutanecarboxylate derivatives. One common method is the reaction of cyclobutanecarboxylic acid with bromine in the presence of a catalyst to form 1-bromocyclobutanecarboxylic acid. This intermediate is then esterified with butanol under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: Butyl 1-Bromocyclobutanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted cyclobutanecarboxylate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products:
Nucleophilic Substitution: Substituted cyclobutanecarboxylate derivatives.
Reduction: Butyl cyclobutanemethanol.
Oxidation: Butyl 1-bromocyclobutanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butyl 1-Bromocyclobutanecarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various cyclobutane derivatives, which are valuable intermediates in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the production of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of Butyl 1-Bromocyclobutanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. The ester group can also participate in reduction and oxidation reactions, further expanding the compound’s reactivity profile .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-Bromocyclobutanecarboxylate: Similar to Butyl 1-Bromocyclobutanecarboxylate but with an ethyl ester group instead of a butyl group.
Methyl 1-Bromocyclobutanecarboxylate: Contains a methyl ester group.
tert-Butyl 1-Bromocyclobutanecarboxylate: Contains a tert-butyl ester group.
Uniqueness: this compound is unique due to its specific ester group, which influences its reactivity and solubility properties. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C9H15BrO2 |
---|---|
Molekulargewicht |
235.12 g/mol |
IUPAC-Name |
butyl 1-bromocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO2/c1-2-3-7-12-8(11)9(10)5-4-6-9/h2-7H2,1H3 |
InChI-Schlüssel |
UBSWKVBZRFQMST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1(CCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.